molecular formula C9H15Al B14718622 Tri(prop-2-en-1-yl)alumane CAS No. 18854-66-5

Tri(prop-2-en-1-yl)alumane

Cat. No.: B14718622
CAS No.: 18854-66-5
M. Wt: 150.20 g/mol
InChI Key: NYCCIXSSBIMHNO-UHFFFAOYSA-N
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Description

Tri(prop-2-en-1-yl)alumane is an organoaluminum compound with the chemical formula $ \text{Al}(\text{CH}2\text{CHCH}2)_3 $. It features three allyl (prop-2-en-1-yl) groups bonded to a central aluminum atom. Allyl ligands are unsaturated hydrocarbons, which impart distinct electronic and steric properties compared to saturated alkyl or alkoxy substituents. Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis due to their Lewis acidity and reactivity.

Properties

CAS No.

18854-66-5

Molecular Formula

C9H15Al

Molecular Weight

150.20 g/mol

IUPAC Name

tris(prop-2-enyl)alumane

InChI

InChI=1S/3C3H5.Al/c3*1-3-2;/h3*3H,1-2H2;

InChI Key

NYCCIXSSBIMHNO-UHFFFAOYSA-N

Canonical SMILES

C=CC[Al](CC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(prop-2-en-1-yl)alumane typically involves the reaction of aluminum trichloride with prop-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

AlCl3+3CH2=CHCH2MgBrAl(CH2=CHCH2)3+3MgBrCl\text{AlCl}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Al(CH}_2=\text{CHCH}_2)_3 + 3 \text{MgBrCl} AlCl3​+3CH2​=CHCH2​MgBr→Al(CH2​=CHCH2​)3​+3MgBrCl

This reaction requires strict control of moisture and temperature to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is typically carried out in specialized reactors designed to handle organometallic compounds safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tri(prop-2-en-1-yl)alumane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and corresponding aldehydes or ketones.

    Reduction: It can be reduced to form aluminum hydrides.

    Substitution: The prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and catalysts like palladium or platinum are employed.

Major Products

    Oxidation: Aluminum oxide and prop-2-en-1-al.

    Reduction: Aluminum hydrides.

    Substitution: Various substituted aluminum compounds depending on the substituents used.

Scientific Research Applications

Tri(prop-2-en-1-yl)alumane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and composites.

Mechanism of Action

The mechanism of action of Tri(prop-2-en-1-yl)alumane involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aluminum Isopropoxide (Tri(propan-2-yloxy)alumane)
  • Chemical Formula : $ \text{Al}[(\text{CH}3)2\text{CHO}]_3 $ .
  • Key Differences: Substituent Type: Aluminum isopropoxide contains alkoxy (isopropoxide) ligands, whereas Tri(prop-2-en-1-yl)alumane has allyl groups. Alkoxy ligands are stronger electron donors, reducing the Lewis acidity of aluminum compared to allyl substituents.
Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate)
  • Chemical Formula : $ \text{C}{17}\text{H}{20}\text{O}_2 $ .
  • The allyl group here contributes to odor profiles in natural products, highlighting its role in π-bond interactions and steric effects. This suggests that in this compound, allyl groups may similarly influence molecular geometry and reactivity.
3-(Prop-2-en-1-yl)-Thiazol-Imine Derivatives
  • Example : Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine .
  • Comparison :
    • The prop-2-en-1-yl group in these pharmaceuticals facilitates hydrogen bonding and hydrophobic interactions with biological targets (e.g., angiotensin II receptors) . In this compound, such groups might enable coordination chemistry or ligand-exchange reactions.

Physicochemical Properties (Hypothetical Comparison)

Property This compound (Predicted) Aluminum Isopropoxide Chavicyl Acetate
Molecular Weight ~186.2 g/mol 204.25 g/mol 256.34 g/mol
Ligand Type Allyl (unsaturated) Isopropoxide (alkoxy) Aromatic allyl ester
Lewis Acidity High (allyl electron-withdrawing) Moderate N/A (organic ester)
Thermal Stability Likely lower (allyl decomposition) High (stable to 200°C) Stable under ambient conditions

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